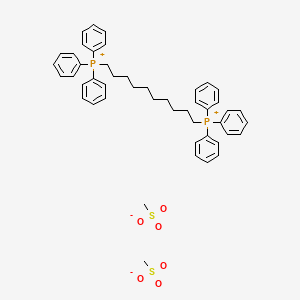
(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate is a chemical compound known for its unique structure and properties It consists of a decane backbone with two triphenylphosphanium groups attached at the 1 and 10 positions, and each triphenylphosphanium group is further bonded to a methanesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate typically involves the reaction of decane-1,10-diol with triphenylphosphine and methanesulfonyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction conditions usually require a temperature range of 0°C to room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification techniques suitable for industrial scales, such as large-scale chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonate groups can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: The major products are often the corresponding phosphine oxides.
Reduction: The major products are the reduced forms of the phosphine groups.
Substitution: The major products are the substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of (Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate involves its interaction with molecular targets through its phosphonium groups. These groups can form strong bonds with various substrates, facilitating reactions such as catalysis or molecular recognition. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A simpler phosphine compound used widely in organic synthesis.
Bis(diphenylphosphino)methane: Another phosphine ligand with similar applications in coordination chemistry.
Decane-1,10-diyl bis(oxy)dibenzaldehyde: A compound with a similar decane backbone but different functional groups.
Uniqueness
(Decane-1,10-diyl)bis(triphenylphosphanium) dimethanesulfonate is unique due to its combination of a long alkyl chain with phosphonium and methanesulfonate groups
Eigenschaften
CAS-Nummer |
144776-20-5 |
|---|---|
Molekularformel |
C48H56O6P2S2 |
Molekulargewicht |
855.0 g/mol |
IUPAC-Name |
methanesulfonate;triphenyl(10-triphenylphosphaniumyldecyl)phosphanium |
InChI |
InChI=1S/C46H50P2.2CH4O3S/c1(3-5-25-39-47(41-27-13-7-14-28-41,42-29-15-8-16-30-42)43-31-17-9-18-32-43)2-4-6-26-40-48(44-33-19-10-20-34-44,45-35-21-11-22-36-45)46-37-23-12-24-38-46;2*1-5(2,3)4/h7-24,27-38H,1-6,25-26,39-40H2;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChI-Schlüssel |
FSHFMFOMLOSGRT-UHFFFAOYSA-L |
Kanonische SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=C(C=C1)[P+](CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



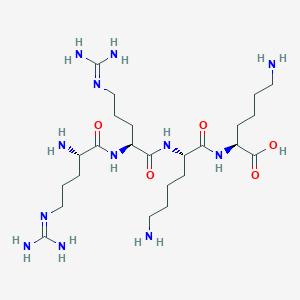
![2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B12556029.png)
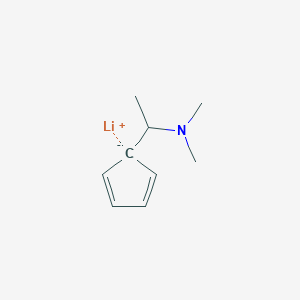


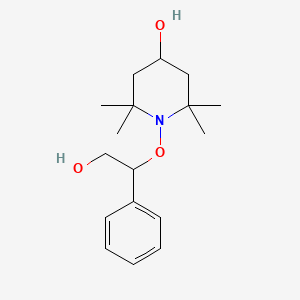
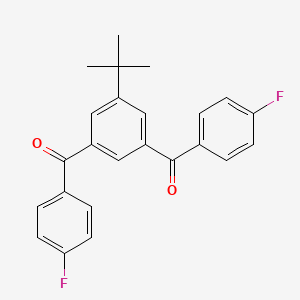


![Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-](/img/structure/B12556076.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-](/img/structure/B12556079.png)
![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)
